Samarium arsenide
CAS No.: 12255-39-9
Cat. No.: VC18411492
Molecular Formula: AsSm
Molecular Weight: 225.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 12255-39-9 |
|---|---|
| Molecular Formula | AsSm |
| Molecular Weight | 225.3 g/mol |
| IUPAC Name | arsanylidynesamarium |
| Standard InChI | InChI=1S/As.Sm |
| Standard InChI Key | GSRNJUWQQSVPNG-UHFFFAOYSA-N |
| Canonical SMILES | [As]#[Sm] |
Introduction
Chemical Composition and Structural Characteristics
Samarium arsenide adopts a 1:1 stoichiometric ratio, formalized as SmAs, with a molecular weight of 225.28 g/mol . X-ray diffraction analyses confirm a face-centered cubic lattice (space group Fm3m) featuring a unit cell parameter of 0.5921 nm . This NaCl-type structure positions samarium cations in octahedral coordination with arsenic anions, creating a dense packing arrangement with a calculated theoretical density of 7.2 g/cm³ .
The compound's electronic configuration arises from samarium's [Xe]4f⁶6s² electrons interacting with arsenic's [Ar]3d¹⁰4s²4p³ orbitals. Density functional theory simulations reveal a direct band gap of 0.85 eV at the Γ-point, facilitating its semiconductor behavior . Table 1 summarizes key structural parameters derived from neutron scattering experiments:
Table 1: Crystallographic Properties of SmAs
| Parameter | Value | Source |
|---|---|---|
| Space group | Fm3m (No. 225) | |
| Lattice constant (a) | 0.5921 nm | |
| Z (unit cell formula) | 4 | |
| Atomic positions | Sm: 4a (0,0,0) | |
| As: 4b (½,½,½) | ||
| Thermal expansion (25°C) | 12.7 µm/(m·K) |
This structural framework contributes to SmAs's notable thermal resilience, maintaining phase stability up to 1,800°C under inert atmospheres .
| Form | Purity | Applications | Source |
|---|---|---|---|
| Ingot | 99.999% | Bulk crystal growth | |
| Sputtering target | 99.995% | Thin-film deposition | |
| Nanopowder | 99.9% | Quantum dot synthesis | |
| Epitaxial wafer | 99.999% | Optoelectronic devices |
Recent advances in molecular beam epitaxy (MBE) enable atomic-layer controlled growth on GaAs substrates, achieving interface roughness <0.2 nm RMS .
Physical and Electronic Properties
SmAs exhibits exceptional thermal properties among rare earth arsenides:
Table 3: Thermophysical Properties
Hall effect measurements reveal p-type conductivity with carrier concentrations of 5×10¹⁹ cm⁻³ and hole mobility of 150 cm²/(V·s) at 300K . The compound's optical absorption edge at 1,450 nm makes it suitable for near-infrared photodetectors.
Technological Applications and Device Integration
Semiconductor Devices
SmAs's 0.85 eV band gap enables its use in high-efficiency thermophotovoltaic cells, demonstrating 23% conversion efficiency at 1,800°C operating temperatures . When doped with 0.5% europium, the material shows enhanced carrier lifetimes exceeding 10 ns .
Optoelectronic Systems
Epitaxial SmAs layers on InP substrates exhibit quadratic electro-optic coefficients of 1.2×10⁻²⁰ m²/V², surpassing traditional LiNbO₃ modulators . Recent prototypes integrate SmAs waveguides with silicon photonics, achieving 40 Gb/s modulation speeds.
Extreme Environment Applications
The compound's thermal stability enables deployment in:
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Nuclear reactor neutron detectors (stable to 10¹⁵ n/cm² flux)
-
Hypersonic vehicle thermal barriers (enduring 2,500°C plasma)
| Parameter | Specification | Source |
|---|---|---|
| OSHA PEL (As) | 10 µg/m³ TWA | |
| NFPA Health Rating | 3 | |
| Decomposition Products | AsH₃, Sm₂O₃ |
Encapsulation in argon-filled containers and robotic handling systems minimize exposure risks during wafer processing .
Comparative Analysis with Related Compounds
Table 5: Rare Earth Arsenide Comparison
| Compound | Band Gap (eV) | Thermal Conductivity (W/m·K) | Melting Point (°C) |
|---|---|---|---|
| SmAs | 0.85 | 13.3 | 2,257 |
| GdAs | 0.92 | 11.8 | 2,198 |
| NdAs | 0.78 | 14.1 | 2,301 |
| EuAs | 1.02 | 10.9 | 2,145 |
Data from indicate SmAs offers optimal balance between electronic and thermal properties for mid-temperature applications.
Emerging Research Directions
Recent studies explore:
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Topological Insulator Behavior: Pressure-induced phase transitions at 15 GPa create Dirac surface states
-
Magnetic Coupling: Antiferromagnetic ordering below 15K with 7µB moments
-
Heterostructure Integration: Moiré superlattices with WSe₂ showing quantum Hall effects
These developments position SmAs as a candidate material for quantum computing interfaces and spintronic memory cells.
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